4,6-二羟基烟酰胺

描述

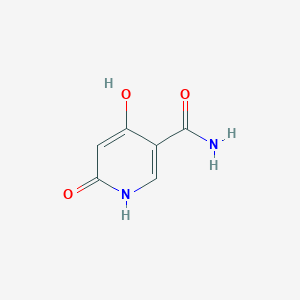

4,6-Dihydroxynicotinamide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-Dihydroxynicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dihydroxynicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dihydroxynicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与计算分析

新设计的烟酰胺衍生物,包括 4,6-二羟基烟酰胺,已通过各种光谱技术合成并表征。 这些化合物也经过计算研究,以了解其分子结构和性质 .

抗菌和抗生物膜活性

这些烟酰胺衍生物正在探索其潜在的抗菌和抗生物膜活性。 此类应用对于开发针对细菌感染和生物膜相关疾病的新疗法至关重要 .

抗皮肤衰老机制

研究人员一直在研究烟酰胺及其衍生物通过刺激纤维状胶原蛋白来发挥抗皮肤衰老机制。 这对化妆品科学中的开发抗衰老护肤产品具有重要意义 .

抗氧化活性

4,6-二羟基烟酰胺的抗氧化潜力是另一个令人感兴趣的领域。 抗氧化剂对于保护皮肤免受氧化应激至关重要,氧化应激会导致过早衰老和其他皮肤问题 .

作用机制

Target of Action

4,6-Dihydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . It plays a pivotal role in the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . The primary targets of 4,6-Dihydroxynicotinamide are likely to be the same enzymes and proteins that interact with nicotinamide and its metabolites .

Mode of Action

It is known to influence human dna repair and cellular stress responses . It is also suggested to stimulate the expression of fibrillar collagens (type I, III and V) and heat shock proteins (HSP)-27, 47 .

Biochemical Pathways

4,6-Dihydroxynicotinamide is involved in the biosynthesis of NAD+, a key redox cofactor. All components of vitamin B3, including 4,6-Dihydroxynicotinamide, are precursors to NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play essential roles in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .

Pharmacokinetics

Nicotinamide is known for its high bioavailability and safety profile .

Result of Action

The molecular and cellular effects of 4,6-Dihydroxynicotinamide are likely to be similar to those of nicotinamide, given their structural similarity. Nicotinamide has been shown to reduce cutaneous oxidative stress, inflammation, and pigmentation . It also stimulates the expression of fibrillar collagens and heat shock proteins, which are crucial for maintaining skin health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,6-Dihydroxynicotinamide. For instance, exposure to environmental toxicants has been associated with changes in the levels of nicotinamide and its metabolites, potentially affecting their biological activity . .

生化分析

Biochemical Properties

4,6-Dihydroxynicotinamide plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with several enzymes and proteins, including matrix metalloproteinases (MMPs) and elastase. These interactions are crucial as 4,6-Dihydroxynicotinamide has been shown to inhibit the activity of MMPs and elastase, which are enzymes involved in the degradation of the extracellular matrix (ECM). By inhibiting these enzymes, 4,6-Dihydroxynicotinamide helps maintain the structural integrity of the ECM, promoting skin health and reducing signs of aging .

Cellular Effects

4,6-Dihydroxynicotinamide has notable effects on various cell types, particularly dermal fibroblasts. It stimulates the production of fibrillar collagen and heat shock proteins in these cells. This stimulation is essential for maintaining skin structure and function. Additionally, 4,6-Dihydroxynicotinamide influences cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of types I and III collagen and heat shock proteins, which are vital for skin resilience and repair .

Molecular Mechanism

The molecular mechanism of 4,6-Dihydroxynicotinamide involves its interaction with specific biomolecules. It binds to and inhibits the activity of MMPs and elastase, preventing the breakdown of collagen and elastin fibers in the ECM. This inhibition is crucial for maintaining skin elasticity and firmness. Furthermore, 4,6-Dihydroxynicotinamide stimulates the transcription of collagen genes and the expression of heat shock proteins, enhancing the skin’s ability to repair and regenerate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dihydroxynicotinamide have been observed over time. The compound is stable and does not degrade quickly, ensuring its prolonged activity in biochemical assays. Long-term studies have shown that 4,6-Dihydroxynicotinamide maintains its inhibitory effects on MMPs and elastase, leading to sustained improvements in skin structure and function. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 4,6-Dihydroxynicotinamide vary with different dosages. At lower doses, the compound effectively inhibits MMP and elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of 4,6-Dihydroxynicotinamide while minimizing any potential risks .

Metabolic Pathways

4,6-Dihydroxynicotinamide is involved in several metabolic pathways, particularly those related to skin health. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation. By modulating these pathways, 4,6-Dihydroxynicotinamide helps maintain the balance between collagen production and breakdown, ensuring the structural integrity of the skin .

Transport and Distribution

Within cells and tissues, 4,6-Dihydroxynicotinamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the ECM, where it exerts its effects. The compound’s distribution is crucial for its activity, as it needs to reach the ECM to inhibit MMPs and elastase effectively .

Subcellular Localization

4,6-Dihydroxynicotinamide is localized to specific subcellular compartments, including the ECM and the cytoplasm of dermal fibroblasts. Its activity is influenced by its localization, as it needs to be in proximity to MMPs and elastase to inhibit their activity. Additionally, post-translational modifications and targeting signals may direct 4,6-Dihydroxynicotinamide to specific cellular compartments, enhancing its efficacy .

生物活性

4,6-Dihydroxynicotinamide (DHNA) is a derivative of nicotinamide, which has garnered attention for its potential biological activities, particularly in the context of cellular metabolism and neuroprotection. This article explores the biological activity of DHNA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Nicotinamide Metabolism and NAD+ Production

4,6-Dihydroxynicotinamide is involved in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NAD+ is crucial for various cellular processes, including energy metabolism and DNA repair. The conversion of DHNA to NAD+ occurs through a series of enzymatic reactions that involve nicotinamide mononucleotide (NMN) as an intermediate. This pathway is essential for maintaining cellular NAD+ levels, especially under stress conditions such as oxidative stress and inflammation .

Antioxidative Properties

Research indicates that DHNA exhibits antioxidative properties by modulating the activity of sirtuins (SIRT1 and SIRT3), which are NAD+-dependent deacetylases. These enzymes play a significant role in mitochondrial function and stress response. Activation of SIRT1 enhances mitochondrial biogenesis and promotes cellular defense mechanisms against oxidative stress by inducing antioxidant enzymes like manganese superoxide dismutase (MnSOD) .

Neuroprotective Effects

DHNA has been shown to protect neuronal cells from damage induced by oxidative stress. In animal models, administration of DHNA resulted in reduced apoptosis and improved survival rates of dopaminergic neurons in models of neurodegenerative diseases such as Parkinson's disease . This neuroprotective effect is attributed to its ability to enhance mitochondrial integrity and reduce reactive oxygen species (ROS) production.

Therapeutic Applications

Potential in Neurodegenerative Diseases

The neuroprotective effects of DHNA suggest its potential application in treating neurodegenerative diseases. A study demonstrated that DHNA could ameliorate motor deficits and structural brain changes associated with dopaminergic neuron degeneration .

Anticancer Activity

Preliminary studies have indicated that DHNA may possess anticancer properties. It has been observed to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of NAD+ levels, which influences cellular energy metabolism and apoptosis pathways .

Case Studies

| Study | Findings | Dosage | Duration |

|---|---|---|---|

| Neuroprotection in Parkinson's Model | DHNA reduced dopaminergic neuron loss and improved motor function | 500 mg/kg i.p. | 28 days |

| Anticancer Activity in Cell Lines | Inhibition of tumor growth and induction of apoptosis | 20 mM | 48 hours |

| Oxidative Stress Mitigation | Reduced ROS levels and enhanced cell survival under stress conditions | 5 mM | 24 hours |

属性

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6(11)3-2-8-5(10)1-4(3)9/h1-2H,(H2,7,11)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORASOOKDQIQMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715841 | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-41-1, 342385-48-2 | |

| Record name | 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5466-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。